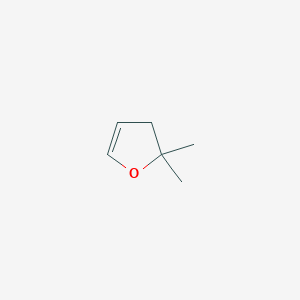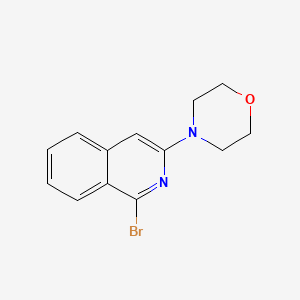![molecular formula C18H12F3NO2 B13995214 3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide CAS No. 61389-07-9](/img/structure/B13995214.png)
3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide is a compound known for its significant biological and chemical properties. It is part of a class of compounds that have been studied for their potential antimicrobial and pharmacological activities .
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 2-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the hydroxyl and carboxamide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are being explored for their potential use as antimicrobial agents.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact molecular pathways and targets are still under investigation, but its activity against resistant strains like MRSA suggests a unique mode of action .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide can be compared with other similar compounds such as:
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activity and chemical properties . The presence of different substituents like chloro or bromo groups can enhance or reduce their antimicrobial activity, making each compound unique in its own right.
Eigenschaften
CAS-Nummer |
61389-07-9 |
|---|---|
Molekularformel |
C18H12F3NO2 |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
3-hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H12F3NO2/c19-18(20,21)14-7-3-4-8-15(14)22-17(24)13-9-11-5-1-2-6-12(11)10-16(13)23/h1-10,23H,(H,22,24) |
InChI-Schlüssel |
XHLHPHPSFHGEMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


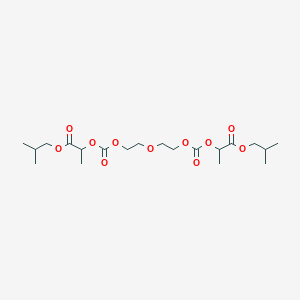
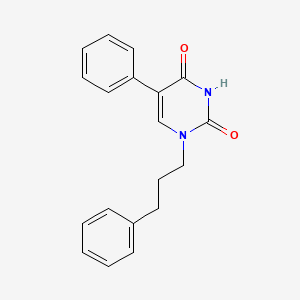

![(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone](/img/structure/B13995149.png)

![Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate](/img/structure/B13995166.png)

![N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride](/img/structure/B13995176.png)

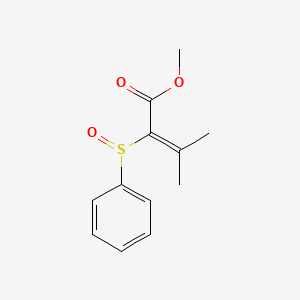
![2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan](/img/structure/B13995192.png)
![N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide](/img/structure/B13995199.png)
